2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
CAS No.:
VCID: VC17769748
Molecular Formula: C11H9FN2O
Molecular Weight: 204.20 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a complex organic compound that combines a fluorine atom and a pyrazole ring with a benzaldehyde structure. This compound is of significant interest in various scientific fields, including medicinal chemistry and materials science, due to its unique chemical properties and potential applications. Key Characteristics:
Synthesis Conditions:
Applications and Potential UsesThis compound is part of the class of substituted benzaldehydes, known for their diverse reactivity and utility in organic synthesis. Its applications span medicinal chemistry and materials science, where its unique fluorinated heterocyclic structure offers potential benefits in drug development and material design. Potential Applications:
Analytical TechniquesQuantitative analysis of 2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm its structure and purity. Chromatographic techniques are used for separation and identification. Analytical Methods:
|
||||||||
---|---|---|---|---|---|---|---|---|---|
Product Name | 2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde | ||||||||
Molecular Formula | C11H9FN2O | ||||||||
Molecular Weight | 204.20 g/mol | ||||||||
IUPAC Name | 2-fluoro-6-(3-methylpyrazol-1-yl)benzaldehyde | ||||||||
Standard InChI | InChI=1S/C11H9FN2O/c1-8-5-6-14(13-8)11-4-2-3-10(12)9(11)7-15/h2-7H,1H3 | ||||||||
Standard InChIKey | VQMOQSUPGNSUHN-UHFFFAOYSA-N | ||||||||
Canonical SMILES | CC1=NN(C=C1)C2=C(C(=CC=C2)F)C=O | ||||||||
PubChem Compound | 108302438 | ||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume